YM-201636

Catalog No.
S548430
CAS No.
371942-69-7
M.F
C25H21N7O3
M. Wt
467.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YM-201636

CAS Number

371942-69-7

Product Name

YM-201636

IUPAC Name

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

Molecular Formula

C25H21N7O3

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33)

InChI Key

YBPIBGNBHHGLEB-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

6-amino-N-(3-(4-(4-morpholinyl)pyrido(3',2'-4,5)furo(3,2-d)pyrimidin-2-yl)phenyl)-3-pyridinecarboxamide, YM 201636, YM-201636, YM201636

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N

The exact mass of the compound 6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide is 467.17059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

YM-201636 is a cell-permeable, highly potent inhibitor of the lipid kinase PIKfyve, demonstrating an IC50 of 33 nM. By selectively blocking the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), it disrupts endosomal trafficking, retroviral budding, and autophagosome-lysosome fusion. Procurement of YM-201636 is primarily driven by its utility as a chemical probe to isolate PIKfyve-dependent cellular pathways without the confounding off-target effects associated with broad-spectrum phosphoinositide 3-kinase (PI3K) inhibitors .

While Apilimod is widely considered the benchmark PIKfyve inhibitor, generic substitution fails because YM-201636 utilizes a fundamentally distinct binding mechanism. Specifically, YM-201636 lacks the morpholine hinge-binding motif characteristic of Apilimod. Consequently, PIKFYVE genetic mutations that confer complete resistance to Apilimod do not prevent inhibition by YM-201636 [1]. Furthermore, unlike broad-spectrum PI3K inhibitors (e.g., Wortmannin or LY294002) which indiscriminately shut down class I PI3K survival signaling, YM-201636 maintains a strict 100-fold selectivity window over p110α [2]. This orthogonal binding profile makes YM-201636 a non-interchangeable tool for validating Apilimod-resistant models and isolating endosomal trafficking from general metabolic toxicity.

Orthogonal Efficacy Against Apilimod-Resistant PIKFYVE Mutants

YM-201636 demonstrates a distinct binding mode that bypasses established resistance mechanisms. In cell models expressing specific PIKFYVE mutations designed to block Apilimod binding, Apilimod loses its inhibitory efficacy. In contrast, YM-201636 retains full capacity to inhibit PIKfyve activity in these exact same mutant models [1].

Evidence DimensionEfficacy against Apilimod-resistant PIKFYVE mutants
Target Compound DataMaintains PIKfyve inhibition
Comparator Or BaselineApilimod (Loses inhibitory efficacy)
Quantified DifferenceOrthogonal sensitivity (mutations conferring Apilimod resistance are ineffective against YM-201636)
ConditionsIn vitro mutant PIKFYVE expression models

Procurement of YM-201636 is essential for target validation workflows where researchers must prove that phenotypic changes are genuinely PIKfyve-dependent rather than artifacts of Apilimod off-target effects.

Selectivity Window Over Class I PI3K (p110α)

To prevent confounding effects from general PI3K pathway shutdown, a PIKfyve inhibitor must avoid class I PI3Ks. YM-201636 inhibits PIKfyve with an IC50 of 33 nM, while its activity against p110α (PI3Kα) requires an IC50 of 3.3 µM.

Evidence DimensionKinase IC50 Selectivity
Target Compound Data33 nM (PIKfyve)
Comparator Or Baseline3,300 nM (p110α / PI3Kα)
Quantified Difference100-fold selectivity window
ConditionsCell-free kinase assay

This 100-fold window allows buyers to establish dosing regimens (e.g., 100-500 nM) that completely block endosomal trafficking without triggering the acute cell death associated with p110α inhibition.

Reduced Baseline Anti-Proliferative Toxicity

While Apilimod is highly potent, it exhibits strong anti-proliferative activity across a wide range of cell lines, which can interfere with long-term functional assays. Comparative studies show that YM-201636 exerts significantly reduced basal anti-proliferative activity compared to Apilimod [1].

Evidence DimensionBaseline anti-proliferative activity
Target Compound DataReduced background cytotoxicity
Comparator Or BaselineApilimod (Potent anti-proliferative activity across tested cell lines)
Quantified DifferenceDistinctly lower cytotoxicity profile allowing longer assay windows
ConditionsIn vitro cancer and non-malignant cell line viability assays

Buyers conducting multi-day viral replication or endosomal vacuolation assays should select YM-201636 to prevent premature cell death from confounding their primary readouts.

Solution Stability and Workflow Reproducibility

YM-201636 exhibits high solubility in DMSO (up to 47 mg/mL) and is highly stable as a lyophilized solid (up to 36 months at -20°C). However, in solution, it must be aliquoted and used within 1 month at -20°C to prevent a loss of potency [1].

Evidence DimensionSolution half-life and potency retention
Target Compound Data< 1 month stability in DMSO at -20°C
Comparator Or Baseline36 months stability as a dry powder at -20°C
Quantified DifferenceRapid degradation of potency in liquid formulation vs solid state
ConditionsStandard laboratory storage (-20°C, DMSO vs Lyophilized)

This dictates procurement strategy: buyers must purchase appropriate aliquot sizes and avoid repeated freeze-thaw cycles of stock solutions to ensure reproducible IC50 performance.

Apilimod-Resistant Target Validation

Because YM-201636 binds PIKfyve via a non-morpholine mechanism, it is a highly suitable procurement choice for validating PIKfyve as a therapeutic target in cell lines that have developed or been engineered with Apilimod resistance[1].

Viral Entry and Retroviral Budding Assays

YM-201636 is highly effective at blocking the production of PI(3,5)P2, leading to the accumulation of late endosomes. This makes it a preferred reagent for studying the blockade of retroviral exit (e.g., HIV) and the inhibition of viral endocytic entry (e.g., SARS-CoV-2), especially where maintaining host cell viability during the assay window is critical .

Endosomal Vacuolation and Autophagy Modeling

Given its reduced baseline anti-proliferative toxicity compared to Apilimod, YM-201636 is highly suited for long-term live-cell imaging of endosomal enlargement, cytoplasmic vacuolation, and autophagosome-lysosome fusion impairment without inducing premature apoptosis[2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

467.17058756 Da

Monoisotopic Mass

467.17058756 Da

Heavy Atom Count

35

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

6-amino-N-[3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenyl]-3-pyridinecarboxamide

Dates

Last modified: 08-15-2023
1: Mauthe M, Yu W, Krut O, Krönke M, Götz F, Robenek H, Proikas-Cezanne T. WIPI-1 Positive Autophagosome-Like Vesicles Entrap Pathogenic Staphylococcus aureus for Lysosomal Degradation. Int J Cell Biol. 2012;2012:179207. Epub 2012 Jul 9. PubMed PMID: 22829830; PubMed Central PMCID: PMC3399381.
2: Sbrissa D, Ikonomov OC, Filios C, Delvecchio K, Shisheva A. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636. Am J Physiol Cell Physiol. 2012 May 23. [Epub ahead of print] PubMed PMID: 22621786.
3: Seebohm G, Neumann S, Theiss C, Novkovic T, Hill EV, Tavaré JM, Lang F, Hollmann M, Manahan-Vaughan D, Strutz-Seebohm N. Identification of a novel signaling pathway and its relevance for GluA1 recycling. PLoS One. 2012;7(3):e33889. Epub 2012 Mar 21. PubMed PMID: 22470488; PubMed Central PMCID: PMC3309939.
4: Dukes JD, Whitley P, Chalmers AD. The PIKfyve inhibitor YM201636 blocks the continuous recycling of the tight junction proteins claudin-1 and claudin-2 in MDCK cells. PLoS One. 2012;7(3):e28659. Epub 2012 Mar 1. PubMed PMID: 22396724; PubMed Central PMCID: PMC3291620.
5: Vaccari I, Dina G, Tronchère H, Kaufman E, Chicanne G, Cerri F, Wrabetz L, Payrastre B, Quattrini A, Weisman LS, Meisler MH, Bolino A. Genetic interaction between MTMR2 and FIG4 phospholipid phosphatases involved in Charcot-Marie-Tooth neuropathies. PLoS Genet. 2011 Oct;7(10):e1002319. Epub 2011 Oct 20. PubMed PMID: 22028665; PubMed Central PMCID: PMC3197679.
6: Dupuis-Coronas S, Lagarrigue F, Ramel D, Chicanne G, Saland E, Gaits-Iacovoni F, Payrastre B, Tronchère H. The nucleophosmin-anaplastic lymphoma kinase oncogene interacts, activates, and uses the kinase PIKfyve to increase invasiveness. J Biol Chem. 2011 Sep 16;286(37):32105-14. Epub 2011 Jul 7. PubMed PMID: 21737449; PubMed Central PMCID: PMC3173219.
7: Fernandes F, Chen K, Ehrlich LS, Jin J, Chen MH, Medina GN, Symons M, Montelaro R, Donaldson J, Tjandra N, Carter CA. Phosphoinositides direct equine infectious anemia virus gag trafficking and release. Traffic. 2011 Apr;12(4):438-51. doi: 10.1111/j.1600-0854.2010.01153.x. Epub 2011 Feb 1. PubMed PMID: 21176037; PubMed Central PMCID: PMC3064743.
8: Kerr MC, Wang JT, Castro NA, Hamilton NA, Town L, Brown DL, Meunier FA, Brown NF, Stow JL, Teasdale RD. Inhibition of the PtdIns(5) kinase PIKfyve disrupts intracellular replication of Salmonella. EMBO J. 2010 Apr 21;29(8):1331-47. Epub 2010 Mar 18. PubMed PMID: 20300065; PubMed Central PMCID: PMC2868569.
9: Ikonomov OC, Sbrissa D, Shisheva A. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes. Biochem Biophys Res Commun. 2009 May 8;382(3):566-70. Epub 2009 Mar 14. PubMed PMID: 19289105.
10: Jefferies HB, Cooke FT, Jat P, Boucheron C, Koizumi T, Hayakawa M, Kaizawa H, Ohishi T, Workman P, Waterfield MD, Parker PJ. A selective PIKfyve inhibitor blocks PtdIns(3,5)P(2) production and disrupts endomembrane transport and retroviral budding. EMBO Rep. 2008 Feb;9(2):164-70. Epub 2008 Jan 11. PubMed PMID: 18188180; PubMed Central PMCID: PMC2246419.

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